molecular formula C27H28N2O5S B4611826 4-[2-(benzoylamino)-3-(butylamino)-3-oxo-1-propen-1-yl]phenyl 4-methylbenzenesulfonate

4-[2-(benzoylamino)-3-(butylamino)-3-oxo-1-propen-1-yl]phenyl 4-methylbenzenesulfonate

Cat. No.: B4611826
M. Wt: 492.6 g/mol
InChI Key: SZFFTIODRFTYON-PLRJNAJWSA-N
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Description

4-[2-(benzoylamino)-3-(butylamino)-3-oxo-1-propen-1-yl]phenyl 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C27H28N2O5S and its molecular weight is 492.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 492.17189317 g/mol and the complexity rating of the compound is 813. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Research

The compound has been studied in the context of pharmacology, particularly as an angiotensin II receptor antagonist. L-163,017, a related compound, demonstrates potent, orally active angiotensin II receptor antagonistic properties. In vivo studies on rats and dogs show that it maintains balanced activity at both angiotensin AT1 and AT2 receptor sites, indicating potential applications in hypertension treatment and cardiovascular research (Kivlighn et al., 1995).

Optical and Material Science

This chemical has relevance in the field of optical and material sciences. Research indicates its use in synthesizing new π-conjugated chromophores, highlighting its potential in developing advanced materials with specific optical properties. Such materials are characterized by their crystal structure, hydrogen bonding, and nonlinear optical properties, and can be used in various applications ranging from photonics to electronics (Antony et al., 2019).

Antioxidant Applications

The compound has been evaluated for its antioxidant properties, particularly in the context of lubricating oils. Derivatives of this compound have shown high antioxidant activity, suggesting its potential use in industrial applications to enhance the performance and longevity of lubricating oils (Habib et al., 2014).

Nonlinear Optical (NLO) Properties

Studies have investigated the nonlinear optical properties of derivatives of this compound. The focus is on understanding the photochemical behavior in relation to the substituents in the compound, which is crucial for developing materials with specific NLO characteristics. This research is significant for advancing the field of photonic materials and technologies (Yang et al., 2004).

Chemical Synthesis and Catalysis

In the realm of chemical synthesis, the compound serves as a crucial intermediate or catalyst in various reactions. Its derivatives have been used in the synthesis of alkylanthraquinones, demonstrating its role in facilitating complex chemical transformations (Effenberger et al., 2000). Additionally, it finds application in the preparation of various other organic compounds, highlighting its versatility and importance in synthetic chemistry.

Properties

IUPAC Name

[4-[(Z)-2-benzamido-3-(butylamino)-3-oxoprop-1-enyl]phenyl] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O5S/c1-3-4-18-28-27(31)25(29-26(30)22-8-6-5-7-9-22)19-21-12-14-23(15-13-21)34-35(32,33)24-16-10-20(2)11-17-24/h5-17,19H,3-4,18H2,1-2H3,(H,28,31)(H,29,30)/b25-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFFTIODRFTYON-PLRJNAJWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)C)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)/C(=C/C1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)C)/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[2-(benzoylamino)-3-(butylamino)-3-oxo-1-propen-1-yl]phenyl 4-methylbenzenesulfonate
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4-[2-(benzoylamino)-3-(butylamino)-3-oxo-1-propen-1-yl]phenyl 4-methylbenzenesulfonate

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